3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This particular compound features a fluorophenyl group, a methyl group, and a pyrazolo[1,5-a]pyrazine moiety, making it a unique and potentially valuable molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the class of pyrazolo[1,5-a]pyrazines, which have been studied for their potential biomedical applications . .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrazines can interact with their targets through various mechanisms, such as nucleophilic addition and intramolecular cyclization . The specific interaction of this compound with its targets would depend on the nature of the targets and the biochemical environment.
Biochemical Pathways
Compounds of the pyrazolo[1,5-a]pyrazine class have been known to participate in various biochemical pathways, including carbon-carbon bond-forming reactions . The specific pathways affected by this compound would depend on its targets and their roles in cellular processes.
Result of Action
Compounds of the pyrazolo[1,5-a]pyrazine class have been known to cause various cellular effects, depending on their targets and the nature of their interactions . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the catalytic activity of certain compounds has been investigated in specific environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common approach is to use a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . The reaction conditions often include the use of a catalyst, such as iodine, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly catalysts, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups .
Scientific Research Applications
3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- 1-ethyl-3-(2,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-1-methyl-5-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}-1H-pyrazole stands out due to its unique pyrazolo[1,5-a]pyrazine moiety. This structural feature can impart distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-21-16(10-15(20-21)12-2-4-13(18)5-3-12)17(24)22-8-9-23-14(11-22)6-7-19-23/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZSQCTYDIKPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.